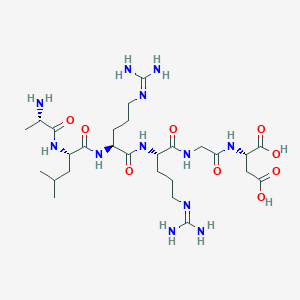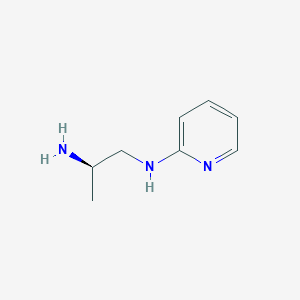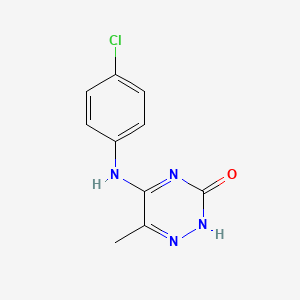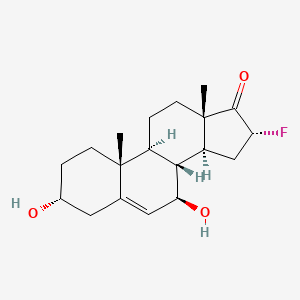
Hexaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,37,39,41,43,45,47,49,51,53,55,57,59-triacontayne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,37,39,41,43,45,47,49,51,53,55,57,59-triacontayne is a long-chain hydrocarbon compound. It is a member of the alkane family, characterized by its saturated carbon chain with single bonds between carbon atoms. This compound is notable for its extensive carbon chain, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hexaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,37,39,41,43,45,47,49,51,53,55,57,59-triacontayne typically involves the polymerization of smaller alkane units. The process requires specific catalysts and controlled reaction conditions to ensure the formation of the desired long-chain structure. Common methods include:
Catalytic Polymerization: Utilizing catalysts such as Ziegler-Natta or metallocene catalysts to facilitate the polymerization of ethylene or other small alkanes.
Thermal Cracking: Breaking down larger hydrocarbons at high temperatures to produce smaller alkanes, which can then be polymerized.
Industrial Production Methods
Industrial production of this compound involves large-scale catalytic processes. These processes are optimized for efficiency and yield, often employing advanced catalytic systems and continuous flow reactors to maintain consistent production rates.
Analyse Des Réactions Chimiques
Types of Reactions
Hexaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,37,39,41,43,45,47,49,51,53,55,57,59-triacontayne undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form alcohols, aldehydes, or carboxylic acids.
Reduction: Can be reduced to form shorter alkanes or alkenes.
Substitution: Undergoes halogenation, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine).
Common Reagents and Conditions
Oxidation: Requires oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Utilizes reducing agents like hydrogen gas (H₂) in the presence of a metal catalyst (e.g., palladium or nickel).
Substitution: Halogenation typically involves halogen gases (Cl₂, Br₂) under UV light or heat.
Major Products
Oxidation: Produces alcohols, aldehydes, or carboxylic acids.
Reduction: Results in shorter alkanes or alkenes.
Substitution: Forms halogenated alkanes.
Applications De Recherche Scientifique
Hexaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,37,39,41,43,45,47,49,51,53,55,57,59-triacontayne has several applications in scientific research:
Chemistry: Used as a model compound for studying long-chain hydrocarbon behavior and reactions.
Biology: Investigated for its potential role in biological membranes and lipid structures.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of lubricants, waxes, and other industrial materials.
Mécanisme D'action
The mechanism of action of Hexaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,37,39,41,43,45,47,49,51,53,55,57,59-triacontayne involves its interaction with various molecular targets and pathways. Its long hydrophobic chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, its chemical reactivity enables it to participate in various biochemical pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Hexaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,37,39,41,43,45,47,49,51,53,55,57,59-triacontayne can be compared with other long-chain alkanes such as:
Hexatriacontane (C36H74): Similar in structure but with a shorter carbon chain.
Tetracontane (C40H82): Another long-chain alkane with a slightly longer carbon chain.
Pentacontane (C50H102): A longer-chain alkane with fifty carbon atoms.
These compounds share similar chemical properties but differ in their chain lengths, which can influence their physical properties and reactivity.
Propriétés
Numéro CAS |
204262-07-7 |
|---|---|
Formule moléculaire |
C60H2 |
Poids moléculaire |
722.7 g/mol |
Nom IUPAC |
hexaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,37,39,41,43,45,47,49,51,53,55,57,59-triacontayne |
InChI |
InChI=1S/C60H2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-47-49-51-53-55-57-59-60-58-56-54-52-50-48-46-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h1-2H |
Clé InChI |
JQLOIGNJQIVWNH-UHFFFAOYSA-N |
SMILES canonique |
C#CC#CC#CC#CC#CC#CC#CC#CC#CC#CC#CC#CC#CC#CC#CC#CC#CC#CC#CC#CC#CC#CC#CC#CC#CC#CC#CC#CC#CC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Pyrrolidine, 1-[[5-(3-cyanophenyl)-3-pyridinyl]carbonyl]-2-methyl-](/img/structure/B12574009.png)


![2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1,1-dimethyl-3,6-dioxo-, 1,1-dimethylethyl ester](/img/structure/B12574017.png)


![4-[(Butan-2-yl)oxy]-3,5-dimethoxybenzaldehyde](/img/structure/B12574043.png)

![5-[(5-Amino-2-chlorophenyl)methoxy]-N-benzylpyridin-2-amine](/img/structure/B12574055.png)



![Benzamide, 4-chloro-N-[(4-chlorophenyl)methyl]-2-hydroxy-](/img/structure/B12574082.png)
